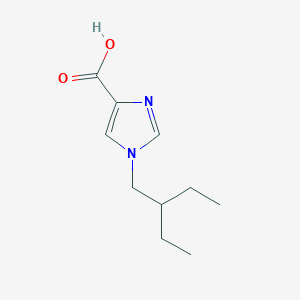

1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid

Descripción general

Descripción

Compounds like “1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid” belong to a class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . The “1-(2-ethylbutyl)” part indicates a 2-ethylbutyl group attached to the first carbon of the imidazole ring. The “4-carboxylic acid” part indicates a carboxylic acid group attached to the fourth carbon of the imidazole ring.

Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazole ring, with the 2-ethylbutyl group and the carboxylic acid group attached at the 1st and 4th positions, respectively .Chemical Reactions Analysis

Imidazoles are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and they can undergo reactions such as N-alkylation, N-acylation, and reactions with electrophiles at the carbon atoms of the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the imidazole ring, the 2-ethylbutyl group, and the carboxylic acid group would all influence properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Chemical Structure and Properties

1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid, a derivative of the imidazole family, demonstrates the intricate interactions and stability characteristics typical of imidazoles. Studies involving similar compounds have revealed the formation of stable crystalline structures and networks, facilitated by hydrogen bonding interactions, indicative of their potential utility in forming robust molecular architectures (Wu, Liu, & Ng, 2005).

Synthetic Applications

The imidazole class, including derivatives like this compound, is central to various synthetic pathways, leading to the development of biologically active molecules. For instance, derivatives have been synthesized for β-glucuronidase inhibitory activity, highlighting the potential of imidazole derivatives in drug development and biological applications (Salar et al., 2017).

Biological Interactions and Potential Therapeutic Aspects

Imidazole derivatives have been studied for their potential interactions with biological systems. Research on 1H-imidazoles, closely related to the compound , suggests a clear structure-activity relationship, revealing the potential for hormonal activity and antiproliferative effects, as well as cyclooxygenase inhibition. These insights underscore the therapeutic potential of imidazole derivatives in treating various diseases, including cancer (Wiglenda et al., 2005).

Coordination Chemistry and Material Science Applications

The imidazole ring system, including this compound derivatives, plays a crucial role in the development of coordination polymers and materials science. These compounds have been used to construct a series of coordination polymers, showcasing the diverse coordination abilities of imidazole-based multi-carboxylate ligands. The versatility in coordination modes opens avenues for the creation of materials with novel properties (Guo et al., 2013).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise in medicinal chemistry, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in biological systems .

Propiedades

IUPAC Name |

1-(2-ethylbutyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-8(4-2)5-12-6-9(10(13)14)11-7-12/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYBXZARYLOOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)

![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474696.png)

amine](/img/structure/B1474698.png)

![3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474702.png)